molecular formula C9H11FO2 B1442458 1-(3-Fluorophenoxy)propan-2-ol CAS No. 2366-93-0

1-(3-Fluorophenoxy)propan-2-ol

Cat. No.: B1442458
CAS No.: 2366-93-0
M. Wt: 170.18 g/mol
InChI Key: MKZFMJYKQHJPQJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Fluorophenoxy)propan-2-ol typically involves the reaction of 3-fluorophenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenoxy)propan-2-ol is utilized in various fields of scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions involving fluorinated compounds.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(3-Fluorophenoxy)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-Fluorophenoxy)propan-2-ol is a chemical compound that exhibits significant biological activity, particularly in the context of biochemistry and medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its ability to interact with various biomolecules, including enzymes and proteins. Its structural features allow it to participate in several biochemical reactions:

  • Interactions with Enzymes : This compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme's nature.
  • Proteomics Research : Due to its binding capabilities, it is utilized in proteomics studies to identify protein interactions and functions.

Cellular Effects

The compound influences a range of cellular processes:

  • Cell Signaling Pathways : Studies indicate that this compound can affect signaling pathways that regulate cell growth and differentiation. For instance, it has been linked to the induction of apoptosis in cancer cells, suggesting potential anticancer properties.
  • Gene Expression : It has been observed to alter gene expression patterns, which may contribute to its effects on cellular metabolism and proliferation.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

  • Binding Interactions : The compound binds to specific sites on proteins, leading to conformational changes that affect their activity. This includes binding at active sites or allosteric sites of enzymes.
  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which play a crucial role in its pharmacokinetics and potential toxicity profiles.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound may exert beneficial effects, such as promoting cell survival or enhancing metabolic functions.
  • High Doses : Conversely, higher doses can lead to toxicity and adverse effects, emphasizing the importance of dosage optimization in therapeutic contexts.

Transport and Distribution

The efficacy of this compound is also influenced by its transport within biological systems:

  • Cellular Uptake : The compound can be transported across cell membranes via specific transporters or through passive diffusion due to its lipophilicity enhanced by the fluorinated phenoxy group.
  • Subcellular Localization : Its localization within cellular compartments is critical for its activity, as it may need to reach specific organelles to exert its effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityInduced apoptosis in tumor cells; modulation of signaling pathways.
Enzyme InteractionIdentified as a modulator of various biological pathways; potential antibacterial activity suggested.
Pharmacological ApplicationsInvestigated for its interaction with neurotransmitter receptors; implications for mood regulation.

Properties

IUPAC Name

1-(3-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFMJYKQHJPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.